2-Ethoxy-3-hydroxynaphthalene-1,4-dione
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Overview
Description
2-Ethoxy-3-hydroxynaphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and industrial applications. This compound features an ethoxy group at the second position and a hydroxyl group at the third position on the naphthalene-1,4-dione core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-hydroxynaphthalene-1,4-dione can be achieved through various methods. One efficient method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol. This method is advantageous due to its simplicity, high yields, short reaction time, safety, and reusability of the catalyst .
Industrial Production Methods
Industrial production methods for hydroxy-substituted naphthalene-1,4-dione derivatives often involve three-component condensation reactions. These reactions typically use aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione as starting materials, with catalysts such as DBU, InCl3, or nano-copper (II) oxide .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3-hydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: The ethoxy and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include phenylphosphinic acid, aromatic aldehydes, and amines. Reaction conditions often involve ambient temperature and the use of water as a solvent .
Major Products
Major products formed from these reactions include various naphthoquinone derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-Ethoxy-3-hydroxynaphthalene-1,4-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-hydroxynaphthalene-1,4-dione involves its redox-active properties. Quinones, including this compound, can generate oxidative damage in intracellular macromolecules such as lipids, proteins, and DNA. This oxidative stress can lead to various biological effects, including cell proliferation, apoptosis, or necrosis .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxynaphthalene-1,4-dione:
2,3-Dimethoxynaphthalene-1,4-dione: This compound is a redox-cycling agent that induces intracellular superoxide anion formation.
Uniqueness
2-Ethoxy-3-hydroxynaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H10O4 |
---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
2-ethoxy-3-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O4/c1-2-16-12-10(14)8-6-4-3-5-7(8)9(13)11(12)15/h3-6,15H,2H2,1H3 |
InChI Key |
HYBPDYOUVYBYAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=O)C2=CC=CC=C2C1=O)O |
Origin of Product |
United States |
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